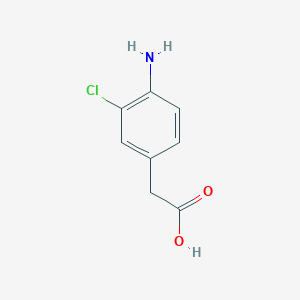

2-(4-Amino-3-chlorophenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-Amino-3-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Amino-3-chlorophenyl)acetic acid

A Note on the Investigative Nature of this Document: Direct mechanistic studies on 2-(4-Amino-3-chlorophenyl)acetic acid are not extensively available in public literature. This guide, therefore, adopts an investigative and inferential approach, synthesizing data from structurally analogous compounds to propose a putative mechanism of action. The insights herein are intended to guide future research and drug development efforts by providing a scientifically grounded hypothesis.

Introduction: Unveiling a Molecule of Interest

2-(4-Amino-3-chlorophenyl)acetic acid is a substituted derivative of phenylacetic acid, a scaffold known for its diverse pharmacological activities. The molecule's structure is characterized by a phenylacetic acid core with two key substitutions on the phenyl ring: an amino group at the 4-position and a chlorine atom at the 3-position. These substitutions are predicted to significantly influence its physicochemical properties and biological interactions, distinguishing it from its parent compound, 4-aminophenylacetic acid.

The presence of the amino group suggests potential for forming hydrogen bonds and ionic interactions with biological targets, while the lipophilic and electron-withdrawing nature of the chlorine atom can impact binding affinity, metabolic stability, and membrane permeability. Understanding the interplay of these structural features is crucial for elucidating its potential mechanism of action.

The Pharmacological Landscape of Phenylacetic Acid Derivatives

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents. An analysis of its derivatives provides a framework for postulating the biological activities of 2-(4-Amino-3-chlorophenyl)acetic acid.

Anti-inflammatory, Analgesic, and Antipyretic Properties

A significant number of phenylacetic acid derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities.[1] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation, pain, and fever. While direct evidence is lacking, the structural similarity of 2-(4-Amino-3-chlorophenyl)acetic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may also modulate inflammatory pathways.

Neurological and Anticonvulsant Activities

Recent studies have revealed that certain phenoxyacetic acid derivatives possess anticonvulsant properties.[2] These compounds have been shown to reduce seizure severity and mortality in preclinical models by mitigating oxidative stress, suppressing neuroinflammatory cytokines (TNF-α and IL-6), and attenuating excitotoxic glutamate accumulation.[2] Given that 4-aminophenylacetic acid derivatives have been explored for neurological applications, it is plausible that 2-(4-Amino-3-chlorophenyl)acetic acid could interact with targets within the central nervous system. Phenylacetic acids have also been found to bind to specific γ-hydroxybutyric acid (GHB) sites in the brain, suggesting a potential role in modulating neuronal activity.[3]

Metabolic and Endocrine Modulation

Phenylacetic acid derivatives have also been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are nuclear receptors that play a critical role in regulating glucose and lipid metabolism.[4] Activation of hPPARs can lead to improved insulin sensitivity and a reduction in triglyceride levels, making these compounds potential candidates for the treatment of metabolic disorders.[4]

A Proposed Mechanism of Action for 2-(4-Amino-3-chlorophenyl)acetic acid

Based on the available evidence from structurally related compounds, we propose a multi-faceted, putative mechanism of action for 2-(4-Amino-3-chlorophenyl)acetic acid, centered on the modulation of inflammatory and neurological pathways.

Primary Hypothesis: Modulation of Inflammatory Pathways

We hypothesize that 2-(4-Amino-3-chlorophenyl)acetic acid may function as a modulator of inflammatory responses. The presence of the phenylacetic acid core, a common feature in many NSAIDs, suggests a potential for interaction with enzymes in the prostaglandin synthesis pathway, such as COX-1 and COX-2.[3] The 3-chloro substitution could enhance its binding affinity to the active site of these enzymes.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: Putative inhibition of COX enzymes by 2-(4-Amino-3-chlorophenyl)acetic acid.

Secondary Hypothesis: Neuromodulatory Effects

The structural similarity to compounds with known neurological activity points towards a potential role for 2-(4-Amino-3-chlorophenyl)acetic acid in the central nervous system. This could involve direct interaction with neurotransmitter receptors or modulation of neuroinflammatory processes.

Hypothetical Signaling Pathway: Attenuation of Neuroinflammation

Caption: Putative neuroprotective effects via modulation of neuroinflammation.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Table 1: Proposed In Vitro Assays for Target Validation

| Assay Type | Objective | Experimental System | Key Parameters Measured |

| Enzyme Inhibition Assay | To determine the inhibitory effect on COX-1 and COX-2 enzymes. | Purified recombinant human COX-1 and COX-2 enzymes. | IC50 values. |

| Receptor Binding Assay | To assess binding affinity to GHB receptors and other potential CNS targets. | Radioligand binding assays using rat brain membrane preparations. | Ki values. |

| Cell-Based Cytokine Assay | To measure the effect on the production of pro-inflammatory cytokines. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary microglia. | Levels of TNF-α and IL-6 in culture supernatant (ELISA). |

| Glutamate Release Assay | To evaluate the impact on glutamate release from neuronal cells. | Cultured primary cortical neurons stimulated with potassium chloride. | Glutamate concentration in the extracellular medium (HPLC). |

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining the IC50 value against COX enzymes.

In Vivo Studies

Should in vitro data support the proposed mechanisms, in vivo studies in appropriate animal models would be the next logical step.

Table 2: Potential In Vivo Models for Efficacy Testing

| Model | Therapeutic Area | Key Readouts |

| Carrageenan-induced Paw Edema (Rat) | Inflammation and Pain | Paw volume, pain threshold (von Frey test). |

| Pentylenetetrazole (PTZ)-induced Seizures (Mouse) | Epilepsy/Anticonvulsant Activity | Seizure score, latency to seizures, mortality. |

| LPS-induced Neuroinflammation (Mouse) | Neuroinflammation | Brain levels of TNF-α and IL-6, microglial activation (Iba1 staining). |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-(4-Amino-3-chlorophenyl)acetic acid is currently limited, a comprehensive analysis of its structural analogs provides a strong foundation for proposing a putative mechanism centered on the modulation of inflammatory and neurological pathways. The hypotheses presented in this guide offer a clear roadmap for future research. Elucidating the precise molecular targets and signaling pathways will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives. Further investigation into its structure-activity relationship will also be critical for optimizing its potency and selectivity.[5][6][7][8][9][10]

References

-

α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

-

Structure-activity Relationships of Novel Anti-Malarial Agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic Acid Amides. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Synthesis and characterization of p-chlorophenylacetic acid. (2008). ResearchGate. Retrieved January 28, 2026, from [Link]

-

3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. (n.d.). CPUT. Retrieved January 28, 2026, from [Link]

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (2001). ResearchGate. Retrieved January 28, 2026, from [Link]

- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.

- CN1927810A - Preparation method of chlorophenyl acetic acid. (n.d.). Google Patents.

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. Retrieved January 28, 2026, from [Link]

-

Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Boc-4-aminophenylacetic acid. (n.d.). Chem-Impex. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI. Retrieved January 28, 2026, from [Link]

-

(r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). NIH. Retrieved January 28, 2026, from [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). NIH. Retrieved January 28, 2026, from [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction. (2014). PubMed. Retrieved January 28, 2026, from [Link]

-

3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Structural Analysis of 2-(4-Amino-3-chlorophenyl)acetic acid

As a Senior Application Scientist, one comes to appreciate that the journey of a drug from a conceptual molecule to a clinical reality is paved with rigorous analytical data. The structural integrity of each component is not merely a matter of academic interest but a cornerstone of safety, efficacy, and regulatory compliance. This guide focuses on 2-(4-Amino-3-chlorophenyl)acetic acid, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1][2] Its deceptively simple structure—a phenylacetic acid core modified with an amino and a chloro group—belies the analytical complexity required to fully characterize it and ensure its purity.

The presence of functional groups like a primary amine, a carboxylic acid, and a halogenated aromatic ring provides multiple points for chemical modification, making it a versatile intermediate.[1] However, these same features can give rise to specific impurities during synthesis, such as regioisomers or residual starting materials. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This document provides a comprehensive framework for the structural elucidation and quality control of 2-(4-Amino-3-chlorophenyl)acetic acid, grounded in the principles of modern analytical chemistry. We will explore not just the how but the why behind each technique, offering field-proven insights for researchers, quality control scientists, and drug development professionals.

Core Physicochemical & Molecular Identifiers

A foundational understanding begins with the compound's basic properties. This data, consolidated from authoritative chemical databases, serves as the primary reference point for all subsequent analyses, particularly for mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 2-(4-amino-3-chlorophenyl)acetic acid | PubChem |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| CAS Number | 21644-36-6 (Unspecified stereochemistry) | Varies by source |

| Appearance | Solid (Expected) | [5] |

| Key Functional Groups | Carboxylic Acid, Primary Amine, Aromatic Chloride | [1] |

Synthesis Context: Understanding Impurity Profiles

A robust analytical strategy is informed by the synthetic route used to create the molecule. Knowledge of the starting materials and reaction conditions allows the analyst to anticipate and specifically target potential impurities. While numerous proprietary methods exist, a common conceptual pathway involves the modification of a chlorophenyl precursor.[2]

For instance, a plausible route could be the hydrolysis of a corresponding chlorophenylacetonitrile.[6][7] In such a process, incomplete hydrolysis could leave residual nitrile starting material. Side reactions on the aromatic ring could lead to the formation of regioisomers.

Caption: Conceptual workflow for the synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid.

The Multi-Technique Approach to Structural Verification

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from orthogonal methods, each providing a unique piece of the puzzle. The following sections detail the core techniques required for a comprehensive analysis.

Caption: Integrated workflow for the complete structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR experiments are mandatory for unambiguous confirmation.

Expertise & Causality: We use ¹H NMR to map the proton environments and their neighboring protons (connectivity), while ¹³C NMR confirms the number and type of carbon atoms. For this specific molecule, the substitution pattern on the aromatic ring will produce a characteristic set of signals in the ¹H spectrum, which is a critical validation checkpoint.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the phenyl ring will exhibit a specific splitting pattern. The proton at C5 (between Cl and CH₂) will likely be a doublet. The proton at C2 (adjacent to the amino group) will be a doublet, and the proton at C6 will be a doublet of doublets.

-

Methylene Protons (-CH₂-, δ ~3.5 ppm): A singlet integrating to two protons.

-

Amine Protons (-NH₂, δ ~5.0 ppm): A broad singlet integrating to two protons. This signal can exchange with D₂O.

-

Carboxylic Acid Proton (-COOH, δ ~12.0 ppm): A very broad singlet, also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

Carboxyl Carbon (C=O): δ ~172 ppm

-

Aromatic Carbons: 6 distinct signals in the δ 115-150 ppm range.

-

Methylene Carbon (-CH₂-): δ ~40 ppm

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for both the amine and carboxylic acid protons).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition (¹H): Acquire a ¹H NMR spectrum using a spectrometer operating at a minimum of 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides the exact molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Expertise & Causality: The key is to observe the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (185.61). The presence of a chlorine atom provides a definitive isotopic signature: a pair of peaks for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 (³⁵Cl to ³⁷Cl). This is a non-negotiable validation point.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

-

Ionization Mode: Acquire data in both positive (to observe [M+H]⁺ at m/z 186.03) and negative (to observe [M-H]⁻ at m/z 184.02) ion modes to maximize the chances of observing the molecular ion.

-

Mass Analysis: Perform a full scan analysis over a relevant m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the base peak and the molecular ion peak. Verify the isotopic pattern for the chlorine atom. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass (C₈H₈³⁵ClNO₂ = 185.0244).

Expected Fragmentation: In MS/MS experiments, common losses would include the loss of H₂O (water) and HCOOH (formic acid) from the carboxylic acid group.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a molecular "fingerprint".

Expertise & Causality: This technique is ideal for quickly verifying that the core structural motifs are present. We are looking for the characteristic vibrations of the N-H bonds in the amine, the O-H and C=O bonds of the carboxylic acid, and the C=C bonds of the aromatic ring. The absence of any of these would immediately indicate a structural problem.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Key Characteristic Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch (doublet) | Primary Amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-N stretch | Aromatic Amine |

| 700-850 | C-Cl stretch | Aromatic Chloride |

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is essential for separating the main compound from any impurities, allowing for accurate quantification of its purity.

Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the workhorse for this type of molecule. The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for the separation of the target analyte from both more polar and less polar impurities.[10] UV detection is ideal due to the strong absorbance of the phenyl ring. The method must be validated for specificity to ensure that all potential impurities are resolved from the main peak.[10]

Experimental Protocol: RP-HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).[10][11] The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Column: Use a C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

-

Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm[10]

-

Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. An isocratic method can also be developed.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Conclusion: A Synthesis of Data for Unquestionable Quality

The structural analysis of 2-(4-Amino-3-chlorophenyl)acetic acid is a clear example of the synergy required in modern pharmaceutical science. NMR provides the definitive structural map, MS confirms the mass and elemental formula with high certainty, and FTIR offers a rapid check of the essential functional architecture. Finally, HPLC stands as the ultimate arbiter of purity, ensuring that the material meets the stringent requirements for its use in drug development. By diligently applying this integrated workflow, researchers and manufacturers can ensure the identity, strength, quality, and purity of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and patient safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 738020, (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

- Google Patents (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.

-

Wikipedia (n.d.). Cetirizine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230717, 2-((4-Chlorophenyl)amino)acetic acid. Retrieved from [Link]

-

Organic Syntheses (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

-

Pharmaffiliates (n.d.). 2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 866322, {2-[(4-Chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid. Retrieved from [Link]

-

Al-Zahrani, K. A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Aathira, C., et al. (2021). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PubMed Central. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]

-

NIST (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Analytical Methods (RSC Publishing) (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]

-

Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). Combined FTIR spectra of N-[p-(carboxyl amino) acetic acid] hydrazide... Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved from [Link]

-

US EPA (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Medizinische Fakultät Münster (n.d.). Amino acids. Retrieved from [Link]

-

SIELC (n.d.). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

- 2. Buy 2-(4-Amino-2-chlorophenyl)acetic acid (EVT-3313707) | 1260795-87-6 [evitachem.com]

- 3. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. abmole.com [abmole.com]

- 6. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

A Technical Guide to the Physicochemical Properties of 2-(4-Amino-3-chlorophenyl)acetic acid for Pharmaceutical Research

Introduction

2-(4-Amino-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds that serves as a cornerstone for the synthesis of numerous active pharmaceutical ingredients (APIs). As a bifunctional molecule featuring a nucleophilic aromatic amine and an acidic carboxylic acid moiety, its utility as a chemical intermediate or building block is significant. The precise positioning of the chloro and amino substituents on the phenyl ring dictates its reactivity, stability, and overall physicochemical profile, making a thorough understanding of these properties essential for its effective application in drug discovery and development.

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-Amino-3-chlorophenyl)acetic acid. We move beyond a simple datasheet to offer field-proven insights into not only what the properties are, but why they are critical and how they can be reliably determined. This document is structured to serve as a practical reference for researchers, process chemists, and formulation scientists, enabling informed decisions in synthesis, purification, analytical method development, and early-stage formulation.

Part 1: Chemical Identity and Core Physicochemical Profile

A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent development activities. These parameters govern everything from reaction kinetics to bioavailability.

Chemical Identifiers

Correctly identifying a chemical substance is critical for regulatory compliance, literature searches, and procurement. The definitive identifiers for 2-(4-Amino-3-chlorophenyl)acetic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Amino-3-chlorophenyl)acetic acid | N/A |

| CAS Number | 22106-57-6 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | N/A |

| SMILES | C1=CC(=C(C=C1N)Cl)CC(=O)O | N/A |

| InChI | InChI=1S/C8H8ClNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) | N/A |

Core Physicochemical Properties

While specific experimental data for this isomer is not widely published, we can establish a robust working profile based on established chemical principles and data from closely related analogs.

| Property | Estimated Value / Profile | Expert Commentary & Rationale |

| Appearance | Off-white to light tan crystalline solid | Expected for an aromatic amino acid. Coloration may indicate minor oxidation of the aniline group. |

| Melting Point (°C) | ~185 - 200 °C (decomposes) | Based on the melting point of the parent compound, 4-aminophenylacetic acid (~201°C). The chloro-substituent may slightly alter crystal lattice energy, but a similar range is expected. Decomposition is typical for amino acids upon melting. |

| pKa₁ (Carboxylic Acid) | ~3.9 - 4.2 | The pKa of the parent 4-aminophenylacetic acid's carboxyl group is ~4.4. The addition of an electron-withdrawing chlorine atom ortho to the acetic acid group will increase its acidity, thereby lowering the pKa. |

| pKa₂ (Amino Group) | ~3.3 - 3.6 | The pKa of the anilinium ion in the parent compound is ~4.8. The potent electron-withdrawing effect of the adjacent chlorine atom significantly reduces the basicity of the amino group, leading to a substantially lower pKa for its conjugate acid. |

| LogP (Octanol/Water) | ~1.2 - 1.5 | Calculated based on the contributions of the functional groups. The chlorine atom increases lipophilicity compared to the parent amino acid. This value is highly pH-dependent. |

| Aqueous Solubility | Low intrinsic solubility; pH-dependent | As a zwitterionic compound, it will exhibit its lowest solubility at its isoelectric point (pI), estimated to be around pH 3.7. Solubility will increase significantly at pH < 2 and pH > 5 as the molecule becomes fully protonated (cationic) or deprotonated (anionic), respectively. |

Part 2: Analytical Characterization and Methodologies

Robust analytical methods are self-validating systems that ensure the identity, purity, and stability of a compound. Here, we detail the foundational methods for characterizing 2-(4-Amino-3-chlorophenyl)acetic acid.

Chromatographic Purity Assessment by RP-HPLC

Expert Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive technique for assessing the purity of non-volatile, UV-active compounds like this one. A C18 stationary phase provides excellent retention for the aromatic ring, while a gradient elution using an acidified water/acetonitrile mobile phase ensures sharp peaks and the resolution of potential impurities, such as precursors or degradation products. UV detection is highly sensitive due to the presence of the substituted benzene chromophore.

Detailed Protocol for Purity Determination:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

System Equilibration: Purge all lines and equilibrate the column with 95% MPA / 5% MPB for at least 15 minutes at the initial conditions.

-

-

Sample and Standard Preparation:

-

Solvent (Diluent): 50:50 Acetonitrile/Water.

-

Stock Solution: Accurately weigh ~10 mg of 2-(4-Amino-3-chlorophenyl)acetic acid and dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:10 with diluent to a final concentration of 100 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

DAD Wavelength: Monitor at 254 nm (primary) and 280 nm (secondary). Collect full spectra (210-400 nm) to aid in peak identification.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Sources

An In-depth Technical Guide to 2-(4-Amino-3-chlorophenyl)acetic Acid Derivatives and Analogues

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-3-chlorophenyl)acetic acid (ACPAA), its derivatives, and analogues. While direct literature on ACPAA is sparse, this document consolidates information on closely related isomers and analogues to infer its chemical properties, potential synthetic routes, and likely biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this chemical scaffold and its potential in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. By examining the synthesis and structure-activity relationships (SAR) of related compounds, this paper aims to provide a predictive framework for the exploration of ACPAA derivatives in drug discovery.

Introduction: The Phenylacetic Acid Scaffold in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. The versatility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents on the phenyl ring and the acetic acid side chain can dramatically influence a molecule's biological activity.

Of particular interest are aminophenylacetic acid derivatives, which are key building blocks for a range of therapeutic agents, including antibiotics and anti-inflammatory drugs.[1] The strategic placement of amino and halo groups on the phenyl ring can impart specific conformational constraints and electronic properties, leading to enhanced target affinity and selectivity. This guide focuses on the 2-(4-amino-3-chlorophenyl)acetic acid (ACPAA) scaffold, a structure with significant, yet underexplored, potential in drug design. Due to the limited direct data on ACPAA, this guide will draw parallels with its isomers and analogues to provide a comprehensive technical overview.

Physicochemical Properties and Isomeric Landscape

| Property | Inferred Value/Characteristic for ACPAA | Reference Isomer Data |

| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂[2][3] |

| Molecular Weight | 185.61 g/mol | 185.61 g/mol [2][3] |

| Appearance | Likely a solid at room temperature | Solid[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Water solubility of 1 mg/mL for 2-amino-2-(4-chlorophenyl)acetic acid (with pH adjustment)[2] |

| pKa | Expected to have at least two pKa values (amine and carboxylic acid) | Data not available for direct comparison |

The isomeric landscape of aminochlorophenylacetic acids is diverse, with the relative positions of the amino, chloro, and acetic acid groups on the phenyl ring significantly influencing the molecule's overall shape, polarity, and reactivity. This, in turn, dictates its biological activity and potential therapeutic applications.

Synthesis of 2-(4-Amino-3-chlorophenyl)acetic Acid and Derivatives: A Proposed Strategy

While a definitive, published synthesis for 2-(4-Amino-3-chlorophenyl)acetic acid is not readily found, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and synthetic pathways for analogous compounds. A key strategy would involve the synthesis of a substituted toluene precursor, followed by functional group manipulations to introduce the acetic acid moiety.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for 2-(4-Amino-3-chlorophenyl)acetic acid.

Proposed Synthetic Protocol

This protocol outlines a potential pathway for the synthesis of ACPAA. Each step should be optimized for reaction conditions and purification methods.

Step 1: Nitration of 2-Chlorotoluene

-

Objective: To synthesize 3-chloro-4-nitrotoluene.

-

Rationale: The directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups on 2-chlorotoluene will lead to a mixture of isomers. The desired 3-chloro-4-nitrotoluene will need to be separated from other nitrated products.

-

Procedure:

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0-5 °C.

-

Slowly add 2-chlorotoluene to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or fractional distillation to isolate the desired 3-chloro-4-nitrotoluene isomer.

-

Step 2: Reduction of the Nitro Group

-

Objective: To synthesize 4-amino-3-chlorotoluene.

-

Rationale: The nitro group is reduced to an amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

-

Procedure (using SnCl₂):

-

Dissolve 3-chloro-4-nitrotoluene in a suitable solvent like ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

-

Heat the reaction mixture at reflux for several hours, monitoring by TLC.

-

Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-amino-3-chlorotoluene.

-

Step 3: Halogenation of the Benzylic Position

-

Objective: To synthesize 4-amino-3-chloro-1-(halomethyl)benzene.

-

Rationale: A free-radical halogenation is required to introduce a halogen at the benzylic position. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a common choice for this transformation. The amino group may need to be protected (e.g., as an acetyl derivative) to prevent side reactions.

-

Procedure (with protected amine):

-

Protect the amino group of 4-amino-3-chlorotoluene (e.g., by acetylation with acetic anhydride).

-

Dissolve the protected compound in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate.

-

The crude product can be used in the next step or purified by chromatography.

-

Step 4: Cyanation

-

Objective: To synthesize 2-(4-amino-3-chlorophenyl)acetonitrile.

-

Rationale: The benzylic halide is displaced by a cyanide ion in a nucleophilic substitution reaction.

-

Procedure:

-

Dissolve the crude 4-(acetylamino)-3-chloro-1-(bromomethyl)benzene in a polar aprotic solvent like DMSO or acetone.

-

Add sodium or potassium cyanide and heat the reaction mixture.

-

Monitor the reaction by TLC. After completion, pour the reaction into water and extract the product.

-

Wash, dry, and concentrate the organic extracts to yield the crude acetonitrile derivative.

-

Step 5: Hydrolysis of the Nitrile

-

Objective: To synthesize 2-(4-amino-3-chlorophenyl)acetic acid.

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. This step will also deprotect the acetylated amino group.

-

Procedure (Acid Hydrolysis):

-

Heat the crude 2-(4-(acetylamino)-3-chlorophenyl)acetonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water at reflux.

-

Monitor the reaction until the nitrile and amide hydrolysis is complete.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-(4-amino-3-chlorophenyl)acetic acid.

-

Caption: Proposed synthetic workflow for 2-(4-Amino-3-chlorophenyl)acetic acid.

Potential Biological Activities and Therapeutic Applications

Given its structural similarity to known pharmacologically active molecules, ACPAA and its derivatives are likely to exhibit a range of biological activities.

Anti-inflammatory Activity

The most probable application of ACPAA derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The phenylacetic acid moiety is a classic pharmacophore for cyclooxygenase (COX) inhibition. The well-known NSAID, diclofenac, is 2-((2,6-dichlorophenyl)amino)phenylacetic acid, highlighting the potential of chlorinated aminophenylacetic acids as anti-inflammatory agents.

-

Mechanism of Action: It is hypothesized that ACPAA derivatives could act as inhibitors of COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The specific substitution pattern on the phenyl ring will be crucial in determining the selectivity for COX-1 versus COX-2.

Other Potential Applications

-

Antihistamines: Derivatives of chlorophenylacetic acids are used in the synthesis of antihistamines like cetirizine.[3] This suggests that the ACPAA scaffold could be a starting point for the development of new H1 receptor antagonists.

-

Anticonvulsants and Antibiotics: Chiral amino acids containing a substituted phenyl ring are important intermediates in the synthesis of anticonvulsants and semi-synthetic antibiotics.[1]

-

Anticancer Agents: Some aminophenylacetic acid derivatives have been investigated for their potential as anticancer agents.

Structure-Activity Relationships (SAR): A Predictive Analysis

While no direct SAR studies exist for ACPAA, we can extrapolate from related series of compounds to predict how structural modifications might influence biological activity.

-

Position of the Amino and Chloro Groups: The ortho-chloro and para-amino substitution pattern in ACPAA will create a specific electronic and steric environment. The electron-donating amino group and the electron-withdrawing chloro group will influence the acidity of the carboxylic acid and the nucleophilicity of the amine. This unique arrangement could lead to novel interactions with biological targets compared to other isomers.

-

Modifications of the Amino Group: Acylation or alkylation of the primary amino group can significantly impact the molecule's properties. N-acylation could serve as a prodrug strategy, while N-arylation, as seen in diclofenac, is critical for high anti-inflammatory potency.

-

Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can also be employed as a prodrug approach to improve oral bioavailability and reduce gastric irritation, a common side effect of NSAIDs.

-

Introduction of Additional Substituents: Adding other functional groups to the phenyl ring can further modulate the activity, selectivity, and pharmacokinetic profile of ACPAA derivatives.

Analytical Characterization

The characterization of ACPAA and its derivatives would rely on standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be the primary method for assessing purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.[4]

-

Mass Spectrometry (MS): MS, coupled with either gas chromatography (GC) or liquid chromatography (LC), would be essential for confirming the molecular weight and fragmentation pattern of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the detailed chemical structure and confirming the successful synthesis of ACPAA and its derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule, such as the amine, carboxylic acid, and the C-Cl bond.

Conclusion and Future Perspectives

2-(4-Amino-3-chlorophenyl)acetic acid represents a promising but underexplored scaffold in medicinal chemistry. Based on the extensive research on its isomers and analogues, it is highly probable that ACPAA derivatives will exhibit significant biological activity, particularly as anti-inflammatory agents. The proposed synthetic route provides a viable starting point for the synthesis of this core molecule, which can then be further elaborated to generate a library of derivatives for biological screening.

Future research should focus on the successful synthesis and purification of ACPAA, followed by a thorough in vitro and in vivo evaluation of its biological properties. Structure-activity relationship studies will be critical in optimizing the scaffold to develop potent and selective therapeutic agents. The insights provided in this technical guide are intended to serve as a catalyst for further investigation into this intriguing class of compounds.

References

-

Wikipedia. (2024, January 20). Cetirizine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230717, 2-((4-Chlorophenyl)amino)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 738020, (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Walsh, D. A., et al. (1984). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential pro-drugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry, 27(11), 1379–1388. [Link]

- Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.

-

NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(4-Amino-3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Introduction

2-(4-Amino-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative. As a non-proteinogenic amino acid, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Its bifunctional nature, containing both a nucleophilic amino group and an acidic carboxylic acid group, makes it a versatile reagent in organic synthesis. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(4-Amino-3-chlorophenyl)acetic acid, grounded in established safety principles and data extrapolated from closely related chemical structures. The causality behind each recommendation is explained to empower researchers to build a robust and self-validating culture of safety.

Hazard Identification and GHS Classification

The compound should be regarded as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[6]

Primary Routes of Exposure:

-

Inhalation: Inhaling dust can irritate the nose, throat, and lungs.[2][4]

-

Skin Contact: Direct contact can cause redness, pain, and irritation.[3][4]

-

Eye Contact: The powder or its dust can cause serious irritation, pain, and potential damage if it enters the eyes.[3][6]

-

Ingestion: Swallowing the compound may be harmful.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [2][3]* Skin Contact: Take off contaminated clothing immediately. [3]Flush the affected skin with copious amounts of soap and water for at least 15 minutes. [7]Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [7]Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. [2][3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [2]Seek immediate medical attention.

Accidental Release (Spill) Protocol

-

Minor Spill (within a fume hood):

-

Ensure full PPE is worn.

-

Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.

-

Place the collected material and cleaning supplies into a labeled container for hazardous waste disposal.

-

Wipe the area with a damp cloth, and also dispose of this as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert nearby personnel. [8][9] 2. Close doors to the affected area to confine the spill. [8] 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [10] 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Disposal Considerations

2-(4-Amino-3-chlorophenyl)acetic acid is a halogenated organic compound and must be disposed of as regulated hazardous waste.

-

Waste Segregation: Collect all waste containing this compound (including contaminated materials like gloves and wipes) in a dedicated, clearly labeled "Halogenated Organic Waste" container. [11][12]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity. [13]* Disposal Method: The waste must be handled by a licensed hazardous waste disposal company. [3][4]The standard disposal method is high-temperature incineration at a permitted facility. [12][13]* Regulatory Compliance: Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [14]

Physicochemical and Reactivity Data

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [15][16][17] |

| Molecular Weight | 185.61 g/mol | [15][16][17] |

| Appearance | Solid powder | [17] |

| Melting Point | ~220-230°C | [1] |

| Boiling Point | ~328.8°C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Solubility | Soluble in water, especially with pH adjustment. | [17][18] |

Reactivity Profile

-

Chemical Stability: The compound is stable under normal, recommended storage conditions. * Conditions to Avoid: Avoid generating dust. Keep away from excessive heat and moisture. [6]* Incompatible Materials: Strong oxidizing agents, strong bases. [4]* Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).

References

-

2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879. PubChem - NIH. [Link]

-

2-((4-Chlorophenyl)amino)acetic acid | C8H8ClNO2 | CID 230717. PubChem. [Link]

-

Hazardous Waste Segregation. Unknown Source. [Link]

-

Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (2019). CSUSB ScholarWorks. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024). [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Chemical Spill Procedures. University of Toronto. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

-

PPE for Hazardous Chemicals. Canada Safety Training Centre. [Link]

-

Chemical Spill procedure. University of Wollongong. [Link]

-

Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

-

(r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. PubChem. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Q&A: How Do I Safely Store My Pool Chemicals? (2023). Leslie's - YouTube. [Link]

-

Organic Solvent Waste Disposal. University of British Columbia. [Link]

-

PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. [Link]

-

4-aminophenyl acetic acid, 1197-55-3. The Good Scents Company. [Link]

-

Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

-

Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2014). PubMed. [Link]

-

4-Aminophenylacetic acid - Solubility of Things. [Link]

Sources

- 1. Buy 2-(4-Amino-2-chlorophenyl)acetic acid (EVT-3313707) | 1260795-87-6 [evitachem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 10. documents.uow.edu.au [documents.uow.edu.au]

- 11. bucknell.edu [bucknell.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 15. 2-((4-Chlorophenyl)amino)acetic acid | C8H8ClNO2 | CID 230717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. abmole.com [abmole.com]

- 18. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Synthesis Protocol for 2-(4-Amino-3-chlorophenyl)acetic Acid: An Application Note for Drug Discovery and Development

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid, a key building block in the development of various pharmaceutical agents. The described two-step synthetic pathway commences with the readily available 4'-chloro-3'-nitroacetophenone, proceeding through a Willgerodt-Kindler reaction to form the intermediate 2-(3-chloro-4-nitrophenyl)acetic acid, followed by a selective reduction of the nitro group. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure reproducible and scalable synthesis.

Introduction

Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class. The title compound, 2-(4-Amino-3-chlorophenyl)acetic acid, incorporates a unique substitution pattern that offers multiple avenues for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic candidates. The strategic placement of the amino, chloro, and acetic acid functionalities allows for diverse derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

This document outlines a reliable and well-characterized synthetic route, designed to provide a high-purity final product. The causality behind the choice of reagents and reaction conditions is explained to empower the user with a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid is accomplished via a two-step sequence starting from 4'-chloro-3'-nitroacetophenone.

Step 1: Willgerodt-Kindler Reaction. The acetophenone derivative is converted to the corresponding phenylacetic acid via a thioamide intermediate. This reaction efficiently introduces the acetic acid moiety at the desired position.

Step 2: Selective Nitro Group Reduction. The nitro-substituted intermediate is then selectively reduced to the primary amine, yielding the final product. This transformation is achieved while preserving the chloro and carboxylic acid functionalities.

Caption: Overall synthetic pathway for 2-(4-Amino-3-chlorophenyl)acetic acid.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier |

| 4'-Chloro-3'-nitroacetophenone | ≥98% | Sigma-Aldrich |

| Sulfur (S) | Reagent Grade | --- |

| Morpholine | ≥99% | --- |

| Hydrochloric Acid (HCl) | 37% (w/w) | --- |

| Tin(II) Chloride Dihydrate (SnCl₂) | ≥98% | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | --- |

| Hexanes | ACS Grade | --- |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 2-(3-Chloro-4-nitrophenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to their corresponding ω-arylalkanoic acids or amides.[1] The reaction proceeds through the formation of a thioamide, which is subsequently hydrolyzed to the carboxylic acid.[2]

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-chloro-3'-nitroacetophenone (10.0 g, 49.6 mmol), sulfur (3.18 g, 99.2 mmol, 2.0 eq), and morpholine (21.6 mL, 248 mmol, 5.0 eq).

-

Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 6 hours. The reaction progress can be monitored by TLC (eluent: 3:1 Hexanes/EtOAc).

-

After cooling to room temperature, cautiously add 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heat the resulting mixture to reflux for an additional 12 hours to facilitate the hydrolysis of the thioamide intermediate.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford 2-(3-chloro-4-nitrophenyl)acetic acid as a pale yellow solid.

-

Dry the product under vacuum. Expected yield: 70-80%.

Step 2: Synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid by Nitro Reduction

The reduction of the nitro group in the presence of a carboxylic acid and an aryl chloride can be effectively achieved using tin(II) chloride in acidic medium.[3][4] This method is generally selective and avoids the high pressures and specialized equipment required for catalytic hydrogenation.[5][6]

Procedure:

-

In a 500 mL round-bottom flask, suspend the 2-(3-chloro-4-nitrophenyl)acetic acid (8.0 g, 34.8 mmol) obtained from the previous step in 150 mL of ethanol.

-

To this suspension, add tin(II) chloride dihydrate (39.3 g, 174 mmol, 5.0 eq).

-

Carefully add 50 mL of concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it onto 200 g of crushed ice.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-(4-Amino-3-chlorophenyl)acetic acid as a solid.

-

Dry the final product under vacuum. Expected yield: 85-95%.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (DMSO-d₆) |

| 2-(3-Chloro-4-nitrophenyl)acetic acid | C₈H₆ClNO₄ | 215.59 g/mol | Pale yellow solid | δ 8.1 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 3.8 (s, 2H), 12.5 (s, 1H) |

| 2-(4-Amino-3-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 g/mol | Off-white to light brown solid | δ 7.2 (d, 1H), 7.0 (dd, 1H), 6.8 (d, 1H), 5.3 (s, 2H, NH₂), 3.4 (s, 2H), 12.2 (s, 1H) |

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4'-Chloro-3'-nitroacetophenone: Harmful if swallowed. Causes skin and eye irritation.

-

Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Tin(II) Chloride: Harmful if swallowed. Causes skin irritation and serious eye irritation.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Discussion and Mechanistic Insights

The Willgerodt-Kindler reaction is a complex transformation. It is believed to initiate with the formation of an enamine from the acetophenone and morpholine.[1][2] This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to a thioamide, which is hydrolyzed under acidic conditions to the final carboxylic acid.

The reduction of the nitro group with tin(II) chloride proceeds via a series of single electron transfers from Sn(II) to the nitro group.[5][6] The acidic medium provides the necessary protons for the formation of water as a byproduct. This method is particularly advantageous as it is tolerant of the aryl chloride and carboxylic acid functionalities, which might be susceptible to reduction under more forcing conditions like high-pressure catalytic hydrogenation.

Conclusion

This application note provides a robust and reproducible two-step synthesis for 2-(4-Amino-3-chlorophenyl)acetic acid. By providing detailed experimental procedures, characterization data, and an understanding of the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical intermediates. The presented protocol is amenable to scale-up with appropriate process safety considerations.

References

-

Organic Syntheses. Nitro Reduction - Common Conditions. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

PrepChem.com. Synthesis of 3'-chloro-4'-nitroacetophenone. Available from: [Link]

-

ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

-

ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... Available from: [Link]

-

Wikipedia. Willgerodt rearrangement. Available from: [Link]

-

OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available from: [Link]

-

ScienceMadness Discussion Board. Nitroaromatic Reduction w/Sn. Available from: [Link]

Sources

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. orgosolver.com [orgosolver.com]

- 6. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

Application and Protocol for the NMR Spectroscopic Analysis of 2-(4-Amino-3-chlorophenyl)acetic acid

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(4-Amino-3-chlorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this application note details the theoretical underpinnings, experimental protocols, and expected spectral data for both proton (¹H) and carbon-13 (¹³C) NMR. By leveraging established principles of substituent chemical shift effects and spin-spin coupling, this guide offers a robust framework for the structural elucidation and purity assessment of this important chemical entity.

Introduction

2-(4-Amino-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a trisubstituted aromatic ring with amino, chloro, and acetic acid functionalities, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity determination of such molecules. This application note serves as a detailed guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

The strategic placement of the amino and chloro groups on the phenyl ring, ortho and meta to the acetic acid moiety respectively, creates a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons. Understanding these influences is key to accurate spectral assignment. This document will first lay out the theoretical basis for predicting the NMR spectrum of 2-(4-Amino-3-chlorophenyl)acetic acid, followed by detailed, field-proven protocols for sample preparation and spectral acquisition.

Theoretical Framework for Spectral Prediction

The chemical shifts in the NMR spectrum of a substituted benzene derivative can be reliably predicted by considering the additive effects of each substituent on the parent benzene ring. This approach, known as the additive model of substituent chemical shifts (SCS), provides a powerful tool for spectral interpretation.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the aromatic region is anticipated to display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetic acid (-CH₂COOH) groups will exert distinct shielding and deshielding effects on the aromatic protons.

-

H-2: This proton is ortho to the chloro group and meta to the amino group, and is expected to be the most deshielded aromatic proton.

-

H-5: This proton is ortho to the amino group and meta to the chloro group, and is expected to be the most shielded aromatic proton.

-

H-6: This proton is ortho to both the amino and chloro groups, and its chemical shift will be influenced by both.

The methylene protons of the acetic acid group will appear as a singlet, shifted downfield due to the adjacent carboxylic acid. The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the benzene ring are also influenced by the substituents. The ipso-carbons (directly attached to the substituents) will show the largest shifts. The electron-donating nature of the amino group is known to cause a shielding effect (upfield shift) at the ortho and para positions, while the electronegative chloro atom will cause a deshielding effect (downfield shift).[3]

The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 170-185 ppm. The methylene carbon will be found in the aliphatic region.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for 2-(4-Amino-3-chlorophenyl)acetic acid.

Materials:

-

2-(4-Amino-3-chlorophenyl)acetic acid sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tube (5 mm, high precision)

-

Pipettes

-

Vortex mixer

Protocol:

-

Weighing the Sample: Accurately weigh the desired amount of 2-(4-Amino-3-chlorophenyl)acetic acid into a clean, dry vial.

-

Solvent Selection: Due to the presence of both an amino and a carboxylic acid group, the compound's solubility can be limited in non-polar solvents. DMSO-d₆ is a good initial choice as it is an excellent solvent for a wide range of organic compounds.[4][5] Methanol-d₄ can also be considered.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles in the sample.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay (d1) | 2.0 s | 2.0 s |

| Acquisition Time (aq) | 4.0 s | 1.0 s |

| Spectral Width (sw) | 20 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Predicted Spectral Data and Interpretation